molecular formula C18H37NO4S2 B13351850 O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate

O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate

Cat. No.: B13351850
M. Wt: 395.6 g/mol
InChI Key: LGVPDCFSQUAHPE-UHFFFAOYSA-N
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Description

O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate is a compound that features a tert-butoxycarbonyl-protected amine group attached to a dodecyl chain, which is further linked to a methanesulfonothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate involves the interaction of its functional groups with molecular targets. The methanesulfonothioate group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(12-((tert-Butoxycarbonyl)amino)dodecyl) methanesulfonothioate is unique due to the presence of both a tert-butoxycarbonyl-protected amine and a methanesulfonothioate group. This combination allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H37NO4S2

Molecular Weight

395.6 g/mol

IUPAC Name

tert-butyl N-(12-methylsulfonothioyloxydodecyl)carbamate

InChI

InChI=1S/C18H37NO4S2/c1-18(2,3)23-17(20)19-15-13-11-9-7-5-6-8-10-12-14-16-22-25(4,21)24/h5-16H2,1-4H3,(H,19,20)

InChI Key

LGVPDCFSQUAHPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCOS(=O)(=S)C

Origin of Product

United States

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